molecular formula C9H8N2S B372910 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 154384-01-7

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.

B372910

CAS RN:

154384-01-7

Formula:

C9H8N2S

M. Wt:

176.24g/mol

InChI Key:

JPCVQCHARWIKEH-UHFFFAOYSA-N

IUPAC Name:

2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile

Attention: For research use only. Not for human or veterinary use.

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Description 2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (2SCPC) is a heterocyclic compound that has recently gained attention due to its potential applications in scientific research. 2SCPC has been shown to have a variety of biochemical and physiological effects, as well as potential uses in laboratory experiments. This paper will discuss the synthesis method of 2SCPC, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Synthesis Method 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can be synthesized through a variety of methods. One such method is the condensation of 2-aminopyridine and 3-cyano-2-methylpyridine, which results in the formation of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. This reaction is carried out in a solvent such as methanol or ethanol, at a temperature of 80-90°C. The reaction is then quenched in ice and the resulting product is purified by recrystallization.
Synthesis Method Details Design of the Synthesis Pathway
The synthesis pathway for 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves the reaction of 2-cyano-3-bromopyridine with sodium sulfide in the presence of a catalyst to yield the corresponding 2-sulfanylpyridine intermediate. This intermediate is then subjected to a cyclization reaction using an appropriate reagent to form the cyclopenta[b]pyridine ring system. The resulting product is then treated with a suitable reagent to introduce the nitrile group at position 3 of the cyclopenta[b]pyridine ring.

Starting Materials
2-cyano-3-bromopyridine, sodium sulfide, catalyst, reagent for cyclization reaction, reagent for introduction of nitrile group

Reaction
Step 1: 2-cyano-3-bromopyridine is reacted with sodium sulfide in the presence of a catalyst to yield the corresponding 2-sulfanylpyridine intermediate., Step 2: The 2-sulfanylpyridine intermediate is subjected to a cyclization reaction using an appropriate reagent to form the cyclopenta[b]pyridine ring system., Step 3: The resulting product is then treated with a suitable reagent to introduce the nitrile group at position 3 of the cyclopenta[b]pyridine ring.
Scientific Research Application 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme serine/threonine phosphatase 2A (PP2A), which is involved in the regulation of cell cycle progression, apoptosis, and transcription. It has also been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells.
Mechanism of Action The mechanism of action of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is not fully understood. However, it is believed that its inhibitory effects on PP2A and AChE are due to its ability to bind to the active sites of these enzymes. In addition, it has been suggested that 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile may interfere with the metabolism of certain cancer cells, leading to their inhibition.
Biochemical and Physiological Effects 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to inhibit the activity of PP2A and AChE. In addition, 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments The use of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile in laboratory experiments has several advantages and limitations. One of the main advantages is its ability to inhibit the activity of PP2A and AChE, which can be useful for studying the effects of these enzymes on various biological processes. In addition, 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has been shown to have anti-inflammatory and antioxidant properties, which can be useful for studying the effects of these compounds on various diseases. However, 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has some significant limitations, such as its limited availability and its potential toxicity.
Future Directions There are a variety of potential future directions for the use of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile in scientific research. One potential direction is the use of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile as an inhibitor of PP2A and AChE in the study of various neurological disorders. In addition, 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile could be studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells. Finally, 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile could be studied for its potential applications in the development of new drugs, as it has been shown to possess anti-inflammatory and antioxidant properties.
CAS RN 154384-01-7
Product Name 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Molecular Formula C9H8N2S
Molecular Weight 176.24g/mol
IUPAC Name 2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
InChI InChI=1S/C9H8N2S/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12)
InChI Key JPCVQCHARWIKEH-UHFFFAOYSA-N
SMILES C1CC2=C(C1)NC(=S)C(=C2)C#N
Canonical SMILES C1CC2=C(C1)NC(=S)C(=C2)C#N
Origin of Product United States

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